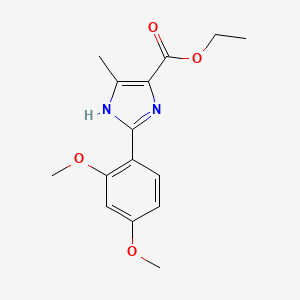

ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

Beschreibung

Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is an imidazole-based heterocyclic compound characterized by a 2,4-dimethoxyphenyl substituent at position 2, a methyl group at position 5, and an ethyl ester at position 4 of the imidazole ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The 2,4-dimethoxy groups are electron-donating, enhancing aromatic π-π interactions, while the ethyl ester modulates lipophilicity and metabolic stability .

Eigenschaften

Molekularformel |

C15H18N2O4 |

|---|---|

Molekulargewicht |

290.31 g/mol |

IUPAC-Name |

ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C15H18N2O4/c1-5-21-15(18)13-9(2)16-14(17-13)11-7-6-10(19-3)8-12(11)20-4/h6-8H,5H2,1-4H3,(H,16,17) |

InChI-Schlüssel |

BULXKROENNTMMB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(NC(=N1)C2=C(C=C(C=C2)OC)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with ammonium acetate to form the imidazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Electron-Donating vs. Electron-Withdrawing Groups

Ethyl 2-(2,4-Dichlorophenyl)-5-Methyl-1H-Imidazole-4-Carboxylate ():

Replacing methoxy groups with chloro substituents introduces electron-withdrawing effects, reducing electron density on the phenyl ring. This alters reactivity in nucleophilic substitutions and may decrease bioavailability due to increased polarity .Ethyl 5-Methyl-2-[4-(Trifluoromethoxy)Phenyl]-1H-Imidazole-4-Carboxylate ():

The trifluoromethoxy group (−OCF₃) combines strong electron-withdrawing and lipophilic properties. Compared to dimethoxy derivatives, this compound likely exhibits higher metabolic stability but reduced solubility in aqueous media .

Methoxy Positional Isomerism

- Ethyl 2-(3,4-Dimethoxyphenyl)-5-Methyl-1H-Imidazole-4-Carboxylate (Hypothetical Analogue):

Shifting methoxy groups to the 3,4-positions (as seen in triazole derivatives, ) could enhance steric hindrance and alter binding affinities in biological targets .

Variations in the Ester Group

- Methyl 2-(2,3-Dimethylphenyl)-5-Methyl-1H-Imidazole-4-Carboxylate (): Replacing the ethyl ester with a methyl ester reduces molecular weight (MW: ~274 g/mol vs.

Core Structure Modifications

- 4-(1-Hydroxy-1-Methylethyl)-2-Propyl-1H-Imidazole-5-Carboxylic Acid ():

Substituting the ethyl ester with a carboxylic acid and adding bulky groups (e.g., propyl, hydroxypropyl) drastically alters solubility and bioavailability. Such modifications are common in angiotensin II receptor antagonists .

Key Physicochemical Comparisons

Notes:

- The target compound’s dimethoxy groups lower LogP compared to trifluoromethoxy or chloro derivatives, favoring moderate lipophilicity.

- Ethyl esters generally enhance membrane permeability over methyl esters .

Biologische Aktivität

Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate can be characterized by its unique imidazole core, which is known for its role in various biological activities. The presence of the dimethoxyphenyl group enhances its lipophilicity and potentially its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O4 |

| Molecular Weight | 273.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate has shown promising results in inhibiting various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against several human tumor cell lines, including prostate (PRXF 22Rv1) and colon cancer (HT-29).

- IC50 Values : The compound exhibited IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that it possesses significant inhibitory effects against various bacteria and fungi:

- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values as low as 0.22 µg/mL against pathogenic strains such as Staphylococcus aureus and Staphylococcus epidermidis .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

Imidazole derivatives are known for their anti-inflammatory effects. Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate has been investigated for its ability to inhibit pro-inflammatory cytokines:

- Cytokine Inhibition : Studies indicate that the compound can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate:

- Cancer Treatment : In a study involving mice models with induced tumors, administration of the compound led to a significant reduction in tumor size compared to control groups.

- Infection Control : Clinical trials have shown that patients treated with formulations containing this compound experienced faster recovery from bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.